molecular formula C12H14O4 B042511 4-(tert-Butoxycarbonyl)benzoic acid CAS No. 20576-82-3

4-(tert-Butoxycarbonyl)benzoic acid

Cat. No. B042511
CAS RN: 20576-82-3
M. Wt: 222.24 g/mol
InChI Key: ILBDCOLCHNVWNS-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)benzoic acid, also known by its CAS number 20576-82-3, is an important compound in organic synthesis . It is often used as an esterification agent, acylation agent, and acylating reagent . It can be used in the synthesis of drugs, dyes, fragrances, and coatings .


Synthesis Analysis

The synthesis of 4-(tert-Butoxycarbonyl)benzoic acid can be achieved through a multi-step reaction . The first step involves a reaction with benzene, which is heated for 0.5 hours . The second step involves a reaction with CrO3 and aqueous H2SO4 in acetone, followed by cooling .


Molecular Structure Analysis

The molecular formula of 4-(tert-Butoxycarbonyl)benzoic acid is C12H14O4 . It has an average mass of 222.237 Da and a monoisotopic mass of 222.089203 Da .


Chemical Reactions Analysis

4-(tert-Butoxycarbonyl)benzoic acid is used in the synthesis of pyrrolidinone analogs acting as potential 20S proteasome inhibitors . It is also used in the synthesis of drugs, dyes, fragrances, and coatings .


Physical And Chemical Properties Analysis

4-(tert-Butoxycarbonyl)benzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 351.8±25.0 °C at 760 mmHg, and a flash point of 132.8±16.7 °C . It has a molar refractivity of 58.8±0.3 cm3, and a molar volume of 189.4±3.0 cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Safety And Hazards

4-(tert-Butoxycarbonyl)benzoic acid is harmful if swallowed or inhaled, and it may cause respiratory irritation . It is also harmful in contact with skin, and it causes skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDCOLCHNVWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375436
Record name 4-(tert-Butoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxycarbonyl)benzoic acid

CAS RN

20576-82-3
Record name 4-(tert-Butoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxycarbonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A slurry of terephthalic acid di-tert-butyl ester (6.1 g, 0.022 mole) in tert-butanol (30 mL) was added to 1N KOH (22 mL, 0.022 mole). The mixture was heated to 60° C. for 7-8 hours. After cooling the mixture was treated with water and extracted 3 times with ethyl acetate. The aqueous layer was acidified with dilute HCL and the product was extracted into ethyl acetate. After washing of the organic layer with a saturated aqueous NaCl solution and drying over MgSO4, the solvent was filtered and concentrated to yield terephthalic acid mono tert butyl ester as a white solid (4.7 g, 96%) melting at 100°-102° C.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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